molecular formula C18H27N3O2 B7406786 2-[4-(5,5-Dimethoxypentyl)piperazin-1-yl]benzonitrile

2-[4-(5,5-Dimethoxypentyl)piperazin-1-yl]benzonitrile

Cat. No.: B7406786
M. Wt: 317.4 g/mol
InChI Key: LNWLGXHHHKHJTL-UHFFFAOYSA-N
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Description

2-[4-(5,5-Dimethoxypentyl)piperazin-1-yl]benzonitrile is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry. This compound, in particular, has been studied for its potential therapeutic applications and its unique chemical properties.

Preparation Methods

The synthesis of 2-[4-(5,5-Dimethoxypentyl)piperazin-1-yl]benzonitrile typically involves a multi-step process. One common synthetic route includes the following steps:

    Preparation of the piperazine intermediate: The synthesis begins with the preparation of the piperazine intermediate. This can be achieved by reacting piperazine with 5,5-dimethoxypentyl chloride under basic conditions.

    Formation of the benzonitrile derivative: The piperazine intermediate is then reacted with 2-chlorobenzonitrile in the presence of a suitable base, such as potassium carbonate, to form the final product, this compound.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

2-[4-(5,5-Dimethoxypentyl)piperazin-1-yl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the piperazine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can reduce the nitrile group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile moiety. Common reagents for these reactions include alkyl halides and aryl halides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-[4-(5,5-Dimethoxypentyl)piperazin-1-yl]benzonitrile has been studied for various scientific research applications, including:

    Medicinal Chemistry: The compound has shown potential as a therapeutic agent for the treatment of neurological disorders, such as depression and anxiety, due to its interaction with neurotransmitter receptors.

    Biological Studies: It has been used in biological studies to investigate its effects on cellular signaling pathways and receptor binding.

    Chemical Research: The compound serves as a valuable tool in chemical research for studying the reactivity and properties of piperazine derivatives.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-[4-(5,5-Dimethoxypentyl)piperazin-1-yl]benzonitrile involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors and modulates their activity, leading to changes in cellular signaling pathways. This modulation can result in various pharmacological effects, such as anxiolytic or antidepressant effects.

Comparison with Similar Compounds

2-[4-(5,5-Dimethoxypentyl)piperazin-1-yl]benzonitrile can be compared with other similar compounds, such as:

    2-[4-(2-Methoxyphenyl)piperazin-1-yl]benzonitrile: This compound has a similar structure but with a methoxy group instead of a dimethoxypentyl group. It also exhibits pharmacological activity but may have different receptor binding affinities and effects.

    2-[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl-1H-benzo[d]imidazoles: These compounds share the piperazine core but have different substituents, leading to variations in their pharmacological profiles and applications.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other piperazine derivatives.

Properties

IUPAC Name

2-[4-(5,5-dimethoxypentyl)piperazin-1-yl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c1-22-18(23-2)9-5-6-10-20-11-13-21(14-12-20)17-8-4-3-7-16(17)15-19/h3-4,7-8,18H,5-6,9-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNWLGXHHHKHJTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCCCN1CCN(CC1)C2=CC=CC=C2C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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